molecular formula C11H13BrO2 B1430615 Ethyl 2-(3-bromo-2-methylphenyl)acetate CAS No. 1261862-72-9

Ethyl 2-(3-bromo-2-methylphenyl)acetate

Cat. No.: B1430615
CAS No.: 1261862-72-9
M. Wt: 257.12 g/mol
InChI Key: XNNADSVIJHLPHG-UHFFFAOYSA-N
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Description

Ethyl 2-(3-bromo-2-methylphenyl)acetate is an organic compound with the molecular formula C11H13BrO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a bromine atom and a methyl group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-bromo-2-methylphenyl)acetate can be synthesized through several methods. One common method involves the esterification of 3-bromo-2-methylphenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the bromination of ethyl 2-methylphenylacetate using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction is usually performed in an inert solvent like carbon tetrachloride or dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromo-2-methylphenyl)acetate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Substitution: Formation of ethyl 2-(3-azido-2-methylphenyl)acetate or ethyl 2-(3-thiocyanato-2-methylphenyl)acetate.

    Reduction: Formation of 2-(3-bromo-2-methylphenyl)ethanol.

    Oxidation: Formation of ethyl 2-(3-bromo-2-carboxyphenyl)acetate.

Scientific Research Applications

Ethyl 2-(3-bromo-2-methylphenyl)acetate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of ethyl 2-(3-bromo-2-methylphenyl)acetate depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations through nucleophilic substitution, reduction, or oxidation mechanisms. The bromine atom and ester group are key functional sites that undergo chemical changes, leading to the formation of new compounds.

Comparison with Similar Compounds

Ethyl 2-(3-bromo-2-methylphenyl)acetate can be compared with other similar compounds such as:

    Ethyl 2-(4-bromo-2-methylphenyl)acetate: Similar structure but with the bromine atom at the para position.

    Ethyl 2-(3-chloro-2-methylphenyl)acetate: Chlorine atom instead of bromine, leading to different reactivity and properties.

    Ethyl 2-(3-bromo-4-methylphenyl)acetate: Methyl group at the para position relative to the bromine atom.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and reactivity in various applications.

Properties

IUPAC Name

ethyl 2-(3-bromo-2-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-3-14-11(13)7-9-5-4-6-10(12)8(9)2/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNADSVIJHLPHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261862-72-9
Record name ethyl 2-(3-bromo-2-methylphenyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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